molecular formula C5H3ClF3N3O2 B3048056 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 154357-43-4

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3048056
CAS RN: 154357-43-4
M. Wt: 229.54
InChI Key: QXHBVZNPVARJAE-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, or 5-Cl-MNTP, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-aromatic compound, which is a type of organic compound that contains a nitro group and an aromatic ring. 5-Cl-MNTP is a versatile compound that can be used in a variety of laboratory experiments, from organic synthesis to medicinal chemistry.

Scientific Research Applications

5-Cl-MNTP is widely used in scientific research due to its versatility and wide range of applications. It is used in organic synthesis and medicinal chemistry, as well as in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of agricultural chemicals, such as herbicides and insecticides. 5-Cl-MNTP is also used in the synthesis of specialty chemicals, such as dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 5-Cl-MNTP is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which modifies the reactivity of the aromatic ring and increases the reactivity of the nitro group. This allows the compound to be used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals and agricultural chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-MNTP are not fully understood. However, it is believed that the compound has a low toxicity profile and is not likely to cause significant adverse effects in humans. The compound is also not known to be carcinogenic or mutagenic, and it is not known to cause any reproductive or developmental toxicity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-MNTP in lab experiments is its versatility and wide range of applications. The compound can be used in a variety of synthetic reactions, from organic synthesis to medicinal chemistry. However, the compound is not without its limitations. It is not stable in the presence of strong acids or bases, and it is not soluble in water. Furthermore, the compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 5-Cl-MNTP. First, the compound could be used in the synthesis of new pharmaceuticals and agricultural chemicals. Additionally, the compound could be used to synthesize specialty chemicals, such as dyes, pigments, and catalysts. Furthermore, research into the biochemical and physiological effects of the compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of 5-Cl-MNTP could lead to more efficient and cost-effective methods of production.

properties

IUPAC Name

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBVZNPVARJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198841
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS RN

154357-43-4
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154357-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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